2-Cyano-3-methyl-4-phenylbutyronitrile
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Overview
Description
2-Cyano-3-methyl-4-phenylbutyronitrile is an organic compound with the molecular formula C12H13N It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a butyronitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-methyl-4-phenylbutyronitrile can be achieved through several methods. One common approach involves the reaction of 3-methyl-4-phenylbutyronitrile with a cyanating agent under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-methyl-4-phenylbutyronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3-methyl-4-phenylbutyronitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-3-methyl-4-phenylbutyronitrile involves its interaction with specific molecular targets. The cyano group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzenebutanenitrile: Similar structure but lacks the methyl group.
4-Phenylbutyronitrile: Similar but without the cyano group.
2-Methyl-4-cyanophenylboronic acid: Contains a boronic acid group instead of a phenyl group.
Uniqueness
2-Cyano-3-methyl-4-phenylbutyronitrile is unique due to the presence of both a cyano group and a phenyl group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific synthetic applications and research purposes .
Properties
CAS No. |
73747-71-4 |
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Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-(1-phenylpropan-2-yl)propanedinitrile |
InChI |
InChI=1S/C12H12N2/c1-10(12(8-13)9-14)7-11-5-3-2-4-6-11/h2-6,10,12H,7H2,1H3 |
InChI Key |
YQXOZXCJCFLHKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(C#N)C#N |
Origin of Product |
United States |
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